Fenbutrazate hydrochloride is a psychostimulant compound that acts primarily as an appetite suppressant. It is known under various trade names, including Cafilon, Filon, and Sabacid, particularly in regions such as Europe, Japan, and Hong Kong. Structurally, it is a derivative of phenmetrazine and is considered a prodrug due to its metabolic conversion into active forms similar to phendimetrazine. The chemical formula for Fenbutrazate hydrochloride is , with a molar mass of approximately .
Fenbutrazate hydrochloride is classified as a central nervous system stimulant and falls under the category of monoamine releasing agents. Its primary use has been in the treatment of obesity and related conditions due to its appetite-suppressing properties. The compound is synthesized from precursors that are commonly available in the pharmaceutical industry .
The synthesis of Fenbutrazate hydrochloride typically involves several steps that include the formation of key intermediates followed by their conversion into the final product. A common method includes:
The synthesis can involve various organic reactions including condensation reactions, reduction processes, and salt formation. For instance, one method includes the reaction of 2-methylphenylacetone with specific amines under controlled conditions to yield the desired compound .
The molecular structure of Fenbutrazate hydrochloride features a complex arrangement that includes an aromatic ring, an amine group, and ester functionalities. The three-dimensional conformation can be analyzed using techniques like X-ray crystallography.
Fenbutrazate hydrochloride undergoes several chemical reactions which can include:
The stability of Fenbutrazate hydrochloride under various conditions can be assessed through stress testing in different pH levels and temperatures, which helps in understanding its degradation pathways .
Fenbutrazate hydrochloride primarily exerts its effects by increasing the release of neurotransmitters like dopamine and norepinephrine in the central nervous system. This action enhances alertness and reduces appetite.
Research indicates that Fenbutrazate may act on monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters, which correlates with its stimulant effects .
Relevant analytical techniques such as thermogravimetric analysis and nuclear magnetic resonance spectroscopy are used for characterizing these properties .
Fenbutrazate hydrochloride has been utilized primarily in scientific research related to appetite regulation and weight management. Its psychostimulant properties make it a subject of interest in studies exploring potential treatments for obesity and related metabolic disorders. Moreover, due to its mechanism of action on neurotransmitter systems, it may also have implications in research on mood disorders .
Fenbutrazate hydrochloride emerged during the 1950s as part of the pharmaceutical industry's intensive research into centrally-acting anorectic agents for obesity management. Developed as a structural analog of phenmetrazine, it was marketed under brand names including Cafilon (Europe), Filon (Japan), and Sabacid (Hong Kong) as a prescription appetite suppressant [1] [3]. Its development coincided with the rapid expansion of anti-obesity pharmacotherapy during the post-war period, when amphetamine derivatives dominated the market despite growing concerns about abuse potential and cardiovascular toxicity [2]. The compound's pharmacological profile positioned it within the second generation of anti-obesity medications that sought to maintain the therapeutic benefits of earlier sympathomimetic amines while attempting to mitigate their adverse effect profiles through molecular modifications [2].
The molecular architecture of fenbutrazate hydrochloride (chemical name: 2-(3-methyl-2-phenylmorpholino)ethyl 2-phenylbutanoate hydrochloride) features a mixed stereochemistry configuration with a molecular formula of C₂₃H₂₉NO₃·HCl and a molecular weight of 403.942 g/mol [1]. Its structural design incorporated ester functional groups intended to modulate bioavailability and onset of action compared to non-esterified phenmetrazine derivatives. This development period was characterized by minimal regulatory requirements for demonstrating long-term safety and efficacy, allowing relatively rapid market entry for numerous structurally-related compounds targeting monoamine neurotransmitter systems for appetite suppression [2].
Table 1: Key Chemical Properties of Fenbutrazate Hydrochloride
Property | Specification |
---|---|
IUPAC Name | 2-(3-Methyl-2-phenylmorpholino)ethyl 2-phenylbutanoate hydrochloride |
Molecular Formula | C₂₃H₂₉NO₃·HCl |
Molecular Weight | 403.942 g/mol |
Stereochemistry | Mixed |
CAS Number (free base) | 4378-36-3 |
CAS Number (hydrochloride) | 6474-85-7 |
SMILES Notation | Cl.CCC(C(=O)OCCN1CCOC(C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Fenbutrazate represents a strategic prodrug approach within the phenmetrazine structural class, designed to modify pharmacokinetic properties and potentially reduce abuse liability. As a 2-phenyl-3-methylmorpholine derivative, fenbutrazate functions as a metabolic precursor that undergoes esterase-mediated hydrolysis to yield phenmetrazine as its primary active metabolite [3] [4]. This prodrug strategy mirrored contemporaneous developments with compounds such as phendimetrazine (the N-dimethyl analog of phenmetrazine), reflecting pharmaceutical chemistry efforts to create "safer" phenmetrazine derivatives through metabolic rate-limiting mechanisms [3]. The structural modifications were theorized to delay central nervous system absorption and reduce the rapid peak concentrations associated with the reinforcing effects and abuse potential of immediate-release phenmetrazine formulations [3].
The World Health Organization's 1985 Expert Committee on Drug Dependence specifically classified fenbutrazate within the phenmetrazine derivative family, noting its structural and pharmacological similarity to established substances with dependence potential [3]. Despite the theoretical benefits of the prodrug approach, clinical observations revealed that fenbutrazate retained significant abuse liability, suggesting that its metabolic conversion to phenmetrazine occurred sufficiently rapidly to produce reinforcing psychoactive effects. This pharmacological characteristic ultimately undermined the fundamental rationale for its development and contributed to its eventual market withdrawal [1] [3]. The compound's trajectory illustrates the limitations of mid-20th century prodrug strategies in addressing the intrinsic abuse potential of phenmetrazine-derived compounds when deployed within therapeutic contexts for chronic conditions like obesity.
The market exit of fenbutrazate hydrochloride provides a representative case study of regulatory withdrawal patterns affecting centrally-acting anti-obesity medications during the mid-to-late 20th century. The drug was first introduced in European markets approximately in 1957 but faced regulatory suspension by 1969 – a remarkably short commercial lifespan of approximately 12 years [2]. This withdrawal timeline was substantially shorter than the median 30-year market presence observed across the anti-obesity drug class during this period, reflecting the severity of emerging safety concerns [2]. The primary catalysts for withdrawal were mounting reports of psychiatric disturbances and patterns of recreational abuse that mirrored those associated with uncontrolled stimulants, despite its initial classification as a prescription pharmaceutical [1] [2].
According to systematic analyses of anti-obesity medication withdrawals between 1950-2015, fenbutrazate was among 25 pharmaceutical anti-obesity agents withdrawn globally during this period, with 23 (92%) exhibiting centrally-acting mechanisms via monoamine neurotransmitter systems [2]. The European withdrawal preceded its removal from Asian markets, including Japan, where it had been marketed as Filon. The withdrawal evidence profile for fenbutrazate was notable for reliance on Level 2 evidence according to the Oxford Centre for Evidence-Based Medicine criteria – specifically, non-randomized cohort studies documenting abuse patterns – which was comparatively stronger than the case reports (Level 4 evidence) that triggered approximately 80% of anti-obesity drug withdrawals during this period [2].
Table 2: Regulatory Withdrawal Timeline of Fenbutrazate Hydrochloride
Event | Year | Regulatory Geography | Primary Documentation Basis |
---|---|---|---|
Initial Market Introduction | 1957 | European Markets | WHO Consolidated List of Products |
First Documented Abuse Reports | 1963 | Medical Literature | Keup (1986) WHO Technical Report Series |
European Market Withdrawal Initiated | 1969 | Primary European Markets | WHO Pharmaceuticals Newsletter |
Removal from Japanese Market | ~1970s | Japan (Filon brand) | WHO Database of Withdrawn Products |
Inclusion in WHO Withdrawn List | 1986 | Global Regulatory Reference | Consolidated List of Products (Issue 8) |
The withdrawal of fenbutrazate exemplifies the accelerated regulatory response to abuse potential concerns that characterized the latter half of the 20th century. Analysis reveals that nearly half (48%) of anti-obesity drug withdrawals during this period occurred within two years of the first published adverse reaction reports [2]. Fenbutrazate's withdrawal specifically contributed to the emerging pattern where neurotransmitter releasing agents (particularly those with dopamine-releasing properties like fenbutrazate's active metabolite phenmetrazine) were disproportionately withdrawn for psychiatric and abuse-related concerns, while reuptake inhibitors were more commonly associated with cardiotoxicity withdrawals [2]. This differential withdrawal pattern eventually prompted fundamental reconsideration of monoamine-targeting strategies in obesity pharmacotherapy and contributed to increased regulatory scrutiny of subsequent centrally-acting agents [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: